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Executive Summary

N-Nitrosomethylphenidate (NMPH), a potential impurity in the synthesis of Methylphenidate,
belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of
concern” due to their potential for high carcinogenic potency. This technical guide provides a
comprehensive overview of the in silico toxicological assessment of NMPH, focusing on the
prediction of its mutagenic and carcinogenic potential. By leveraging established
methodologies such as expert rule-based and statistical-based (Q)SAR models, this document
outlines the predicted toxicological profile of NMPH, details the underlying experimental
protocols that inform these predictions, and visualizes the key biological and logical pathways
involved. The information presented herein is intended to support risk assessment and
decision-making in the context of pharmaceutical development and regulatory compliance.

Introduction to N-Nitrosomethylphenidate

N-Nitrosomethylphenidate (CAS: 55557-03-4, Molecular Formula: C1aH1sN203) is the N-
nitroso derivative of methylphenidate, a widely prescribed medication for the treatment of
Attention Deficit Hyperactivity Disorder (ADHD).[1] The formation of N-nitrosamines as
impurities in active pharmaceutical ingredients (APIS) is a significant concern for regulatory
agencies and the pharmaceutical industry.[2] Given the well-documented carcinogenic
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properties of many N-nitrosamines, a thorough toxicological evaluation of any such impurity is
imperative.[3] In silico toxicology offers a rapid, cost-effective, and ethically sound approach to
predict the potential hazards of such impurities, in line with the principles of the ICH M7
guideline for the assessment and control of DNA reactive (mutagenic) impurities in
pharmaceuticals.[4]

In Silico Toxicity Prediction Workflow

The in silico assessment of pharmaceutical impurities like N-Nitrosomethylphenidate typically
follows a structured workflow, as recommended by guidelines such as ICH M7. This process
involves the use of two complementary (Q)SAR methodologies: an expert rule-based system
and a statistical-based system.
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4 In Silico Toxicity Prediction Workflow (ICH M7) )
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4 SAR Logic for N-Nitrosomethylphenidate (CPCA) )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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